An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Desethyleneciprofloxacin monohydrochloride
CAS No.: 528851-31-2
Cat. No.: VC0193942
Molecular Formula: C15H17ClFN3O3
Molecular Weight: 341.76 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 528851-31-2 |
---|---|
Molecular Formula | C15H17ClFN3O3 |
Molecular Weight | 341.76 g/mol |
IUPAC Name | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H |
Standard InChI Key | ODOFTUIHVVTJRI-UHFFFAOYSA-N |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |
Appearance | White to Pale Green Solid |
Melting Point | >240°C (dec.) |
Introduction
Chemical Identity and Properties
Desethyleneciprofloxacin monohydrochloride, also known as Ciprofloxacin Impurity C HCl, is a primary metabolite of ciprofloxacin. It serves as both a metabolic product in biological systems and a degradation product of ciprofloxacin in environmental contexts.
Chemical Structure and Identification
Desethyleneciprofloxacin monohydrochloride possesses the following chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C15H16FN3O3·HCl |
Molecular Weight | 341.765 g/mol |
CAS Number | 528851-31-2 |
SMILES Notation | Cl.NCCNC1=CC2=C(C=C1F)C(=O)C(=CN2C3CC3)C(O)=O |
InChIKey | ODOFTUIHVVTJRI-UHFFFAOYSA-N |
Stereochemistry | Achiral |
Optical Activity | None |
The compound features a core quinolone structure similar to ciprofloxacin but lacks the ethyl group present in the parent molecule, which accounts for its designation as "desethylene" ciprofloxacin . The molecular structure maintains the essential fluoroquinolone pharmacophore, including the fluorine atom at position 6 and the carboxylic acid at position 3, which are critical for antimicrobial activity.
Physical and Chemical Characteristics
While specific physical property data for desethyleneciprofloxacin monohydrochloride remains limited in the available literature, the compound is expected to share similar solubility characteristics with ciprofloxacin, exhibiting poor solubility in water at neutral pH but improved solubility in acidic or basic conditions due to the presence of both carboxylic acid and amine functionalities . As a hydrochloride salt, it presents enhanced water solubility compared to the free base form.
Origin and Formation
Desethyleneciprofloxacin monohydrochloride exists in multiple contexts, primarily as a metabolic product and an environmental degradation product.
Metabolic Product
Desethyleneciprofloxacin represents one of four primary metabolites of ciprofloxacin identified in human metabolism studies. Following the oral administration of ciprofloxacin, approximately 1.8% of the parent compound is converted to desethyleneciprofloxacin (M1) . This metabolic transformation involves the removal of the ethyl group from the piperazinyl moiety of ciprofloxacin, resulting in the formation of desethyleneciprofloxacin.
Environmental Degradation
Beyond its role as a metabolite, desethyleneciprofloxacin also forms through environmental degradation processes. The compound can be generated through advanced oxidation processes applied in wastewater treatment, representing a potential approach for removing ciprofloxacin from aqueous environments. Additionally, chlorination processes used in water treatment facilities can induce the degradation of ciprofloxacin to form desethyleneciprofloxacin.
Pharmacological Properties
Desethyleneciprofloxacin monohydrochloride shares fundamental pharmacological properties with its parent compound ciprofloxacin, though with some important distinctions.
Mechanism of Action
Like other fluoroquinolones, desethyleneciprofloxacin monohydrochloride exerts its antimicrobial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes play critical roles in bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, desethyleneciprofloxacin disrupts bacterial growth and reproduction, ultimately leading to bacterial cell death.
The compound binds to the enzyme-DNA complex, creating a stable ternary complex that prevents the progression of the replication fork, thereby inhibiting bacterial DNA synthesis. This mechanism is consistent with that of ciprofloxacin and other fluoroquinolone antibiotics, though the potency may differ due to structural variations.
Antimicrobial Activity
While comprehensive studies specifically examining the antimicrobial spectrum of desethyleneciprofloxacin monohydrochloride are somewhat limited, the compound is expected to maintain significant activity against a range of bacterial pathogens, similar to ciprofloxacin. The parent compound, ciprofloxacin, demonstrates potent activity against numerous bacteria, including those resistant to β-lactams and aminoglycosides, as indicated in the following table:
Organism | MIC of Ciprofloxacin (mg/L) | MIC of Amikacin (mg/L) | MIC of Cefotaxime (mg/L) | MIC of Moxalactam (mg/L) |
---|---|---|---|---|
Acinetobacter anitratus | 0.4 | >16 | >128 | >128 |
Bacteroides thetaiotaomicron | 0.8 | >128 | >128 | >128 |
Citrobacter freundii 1 | 0.1 | >16 | >128 | >128 |
Citrobacter freundii 2 | 0.05 | >16 | >128 | >128 |
Enterobacter aerogenes | 0.5 | >16 | >128 | >64 |
Enterobacter cloacae 1 | 0.05 | >16 | >128 | >128 |
Enterobacter cloacae 2 | 0.05 | >16 | 128 | 64 |
Klebsiella pneumoniae | 0.5 | >16 | 4 | 4 |
Proteus vulgaris | 0.02 | >4 | 128 | 32 |
Pseudomonas aeruginosa 1 | 0.8 | >16 | >128 | >128 |
Pseudomonas aeruginosa 2 | 0.8 | >16 | >128 | >128 |
Pseudomonas cepacia | 0.8 | >16 | >128 | >128 |
Pseudomonas maltophilia | 0.8 | >16 | >128 | >128 |
Serratia marcescens 1 | 0.4 | >16 | >128 | 64 |
Serratia marcescens 2 | 0.4 | >16 | >128 | >32 |
Staphylococcus aureus | 0.8 | >16 | >128 | >128 |
Note: This table shows the activity of ciprofloxacin against resistant bacteria. Desethyleneciprofloxacin may show similar patterns of activity but potentially with different potency.
Pharmacokinetics
Metabolism and Excretion
Desethyleneciprofloxacin represents one of four identified metabolites of ciprofloxacin in humans. Following oral administration of a single 259 mg dose of 14C-labeled ciprofloxacin, approximately 94% of the dose was recovered in urine and feces over five days. The metabolite distribution was as follows:
Metabolite | Percentage (%) |
---|---|
Desethyleneciprofloxacin (M1) | 1.8% |
Sulphociprofloxacin (M2) | 5.0% |
Oxociprofloxacin (M3) | 9.6% |
Formylciprofloxacin (M4) | 0.1% |
Unchanged ciprofloxacin | ~70% |
The majority of ciprofloxacin (approximately 45%) was excreted unchanged in the urine, with another 25% recovered unchanged in the feces . This indicates that while metabolism to desethyleneciprofloxacin occurs, it represents a relatively minor metabolic pathway for ciprofloxacin elimination.
Factors Affecting Metabolism
Research has indicated that the metabolic ratio of desethyleneciprofloxacin formation may be influenced by several physiological factors. Studies suggest this metabolic pathway is positively associated with height and creatinine clearance, while being negatively associated with age. These correlations suggest potential variability in the formation of desethyleneciprofloxacin among different patient populations, which may have implications for therapeutic monitoring and dosage adjustments in certain clinical scenarios.
Analytical Applications
Reference Standard in Pharmaceutical Analysis
Deuterium-labeled analogues of desethyleneciprofloxacin, such as desethylene ciprofloxacin-d4 hydrochloride (CAS: 1330261-13-6), serve as valuable reference standards in pharmaceutical analysis and quality control. These deuterated compounds are particularly useful in liquid chromatography-mass spectrometry (LC-MS) applications for the quantification of ciprofloxacin and its metabolites in biological samples.
The use of stable isotope-labeled internal standards enables precise quantification of compounds in complex biological matrices, enhancing the reliability and accuracy of analytical methods. This application is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance in pharmaceutical manufacturing.
Environmental Monitoring
Desethyleneciprofloxacin serves as an important marker for the environmental fate and degradation of ciprofloxacin in aquatic systems. The detection and quantification of this compound in wastewater, surface water, and treated water provide valuable insights into the effectiveness of water treatment processes in removing fluoroquinolone antibiotics and their metabolites.
The presence of desethyleneciprofloxacin in environmental samples may indicate either human/animal excretion of the metabolite or the degradation of ciprofloxacin during water treatment processes. Distinguishing between these sources is crucial for accurate environmental risk assessment and for developing effective strategies to mitigate the environmental impact of fluoroquinolone antibiotics.
Comparison with Other Ciprofloxacin Metabolites
Ciprofloxacin undergoes metabolism to form several identified metabolites, with desethyleneciprofloxacin being one of four primary metabolites detected in humans. The following table compares the relative abundance and structural characteristics of these metabolites:
Metabolite | Abundance (%) | Structural Modification |
---|---|---|
Desethyleneciprofloxacin (M1) | 1.8% | Removal of ethyl group from piperazine moiety |
Sulphociprofloxacin (M2) | 5.0% | Addition of sulfo group |
Oxociprofloxacin (M3) | 9.6% | Oxidation of piperazine ring |
Formylciprofloxacin (M4) | 0.1% | Addition of formyl group |
Note: Percentages represent the relative amount of each metabolite formed following administration of ciprofloxacin .
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